

# Technical Support Center: Controlling Regioselectivity in Indazole Nitrogen Functionalization

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## Compound of Interest

Compound Name:	Methyl 1-acetylandazole-4-carboxylate
CAS No.:	1027991-36-1
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Welcome to the technical support center for indazole functionalization.<sup>[1]</sup> This guide is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of regioselective N-functionalization of the indazole scaffold. The indazole core is a privileged pharmacophore in medicinal chemistry, but the presence of two nucleophilic nitrogen atoms (N1 and N2) often leads to challenges in achieving regiochemical control during synthesis, impacting yield and purification efforts.<sup>[2][3][4]</sup>

This resource provides field-proven insights, detailed troubleshooting guides, and validated protocols in a direct question-and-answer format to address the specific issues you may encounter in the lab.

## PART 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and properties of indazoles.

## Q1: What are the primary regioselectivity challenges in indazole functionalization?

A1: The main challenge is controlling reactions between multiple reactive sites on the indazole ring.<sup>[1]</sup> Key issues include:

- N1 vs. N2 Functionalization: The pyrazole ring contains two non-equivalent nitrogen atoms. Reactions such as alkylation, arylation, and acylation can occur at either position, frequently resulting in hard-to-separate regioisomeric mixtures.<sup>[1][2][5]</sup>
- C3 Functionalization: The C3 position is another reactive site, prone to halogenation and metal-catalyzed cross-coupling. Achieving selectivity for C3 over the nitrogen atoms requires specific strategies.<sup>[1]</sup>
- C-H Functionalization of the Benzene Ring: Activating and functionalizing specific C-H bonds on the carbocyclic ring (C4, C5, C6, C7) is challenging due to the inherent reactivity of the heterocyclic portion and often requires the use of directing groups.<sup>[1][6]</sup>

## Q2: Why is the 1H-indazole tautomer the more stable form?

A2: The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer.<sup>[1][2][3][7][8][9]</sup> This stability is attributed to its benzenoid aromatic character. In contrast, the 2H-tautomer possesses a quinonoid structure, which is energetically less favorable.<sup>[10]</sup> Quantum mechanical calculations have shown the 1H-indazole to be more stable by approximately 4-5 kcal/mol.<sup>[11]</sup> This intrinsic stability can be exploited to favor the formation of N1-substituted products under conditions that allow for thermodynamic equilibration.<sup>[1][2][3]</sup>

## Q3: What are the key factors that control N1 vs. N2 regioselectivity?

A3: The regiochemical outcome is a delicate balance of several interconnected factors.<sup>[2][12]</sup> No single factor is determinative, and control is achieved by understanding their interplay.

- Steric Effects: Substituents on the indazole ring play a crucial role.
  - C7-Substituents: Bulky groups at the C7 position sterically hinder the approach of electrophiles to the adjacent N1 position, thus strongly favoring functionalization at N2.<sup>[2][13]</sup> Electron-withdrawing groups like -NO<sub>2</sub> or -CO<sub>2</sub>Me at C7 have been shown to provide excellent N2 selectivity (≥96%).<sup>[3][4][7][8][9][14]</sup>
  - C3-Substituents: Bulky or chelating groups at the C3 position can favor N1 substitution, particularly under conditions where the cation can coordinate between N2 and the substituent.<sup>[12][13]</sup>
- Electronic Effects: The electronic nature of substituents on the indazole ring and the electrophile influences the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups on the benzene ring can enhance N2 selectivity.<sup>[1]</sup>
- Reaction Conditions (Base, Solvent, Cation):
  - Base/Solvent System: This is one of the most critical determinants.<sup>[3][8][12]</sup> The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for promoting high N1 selectivity.<sup>[4][7][12]</sup> It is proposed that the sodium cation coordinates with the N2 atom and an electron-rich C3 substituent, blocking electrophilic attack at N2.<sup>[9][10][12]</sup> In contrast, weaker bases like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in polar aprotic solvents like N,N-dimethylformamide (DMF) often lead to mixtures of N1 and N2 isomers.<sup>[2][5][15]</sup>
  - Counter-ion: The nature of the metal cation from the base can influence selectivity, as seen in the chelating effect of Na<sup>+</sup>. Cesium bases (e.g., Cs<sub>2</sub>CO<sub>3</sub>) have also been used to promote N1-alkylation, suggesting a similar, though perhaps less pronounced, templating effect.<sup>[10]</sup>
- Thermodynamic vs. Kinetic Control:
  - N1-Products (Thermodynamic): As the 1H-indazole is more stable, N1-substituted products are often the thermodynamic products. Conditions that allow for equilibration

(e.g., higher temperatures, longer reaction times, or the use of reversible alkylating agents like  $\alpha$ -halo carbonyls) can favor the N1 isomer.[1][2][3][8][9]

- o N2-Products (Kinetic): The N2 position can be the site of initial, faster attack. Conditions that favor kinetic control (e.g., lower temperatures, shorter reaction times) may yield more of the N2 isomer.[1] Certain reactions, like the Mitsunobu reaction, inherently favor the N2 product.[3][8]

## Q4: How can I reliably distinguish between N1 and N2 isomers using NMR?

A4: Unambiguous structural assignment is critical. While 1D  $^1\text{H}$  NMR can offer clues, 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC), are definitive.

For an N-alkylated indazole, the key is to look for a 3-bond correlation ( $^3\text{J}$ ) between the methylene protons ( $-\text{N}-\text{CH}_2-\text{R}$ ) of the newly introduced alkyl group and the indazole ring carbons.

- N2-Isomer: You will observe a clear cross-peak in the HMBC spectrum between the  $-\text{N}-\text{CH}_2-$  protons and the C3 carbon of the indazole ring.[8]
- N1-Isomer: You will observe an HMBC correlation between the  $-\text{N}-\text{CH}_2-$  protons and the C7a carbon, but crucially, no correlation to the C3 carbon.[8]

Nuclear Overhauser Effect (NOE) spectroscopy can also be used. For an N1-isomer, an NOE may be observed between the N1-substituent and the C7-proton, whereas for an N2-isomer, an NOE may be seen with the C3-proton.

## PART 2: Troubleshooting Guides

This section provides solutions to common problems encountered during indazole N-functionalization experiments.

### Issue 1: Poor N1/N2 Selectivity in Alkylation Reactions

Problem: "My indazole alkylation reaction is producing a mixture of N1 and N2 isomers that are difficult to separate, leading to low yields of the desired product." [1]

This is the most common issue. The solution lies in carefully tuning the reaction conditions to favor either the thermodynamic (N1) or kinetic (N2) pathway.

## Guide to Achieving High N1-Selectivity (The Thermodynamic Product)

High N1-selectivity is often achieved by exploiting the greater stability of the 1H-indazole tautomer.<sup>[12]</sup>

Potential Cause	Recommended Solution & Scientific Rationale
Suboptimal Base/Solvent Combination	Switch to Sodium Hydride (NaH) in Tetrahydrofuran (THF). This is the most robust and widely reported method for achieving high N1-selectivity.[3][4][7][12] The Na <sup>+</sup> cation is believed to form a six-membered chelate with the N2-atom and a coordinating C3-substituent (e.g., ester, amide), sterically blocking the N2 position and directing the electrophile to N1.[9][12]
Unfavorable Indazole Substituents	Leverage C3-Substituents. This method is most effective for indazoles with C3 substituents that can participate in chelation, such as 3-carboxymethyl, 3-tert-butyl, 3-COMe, and 3-carboxamide groups, which show >99% N1 regioselectivity with NaH/THF.[3][4][7][8][9] For substrates lacking such groups, selectivity may be lower.
Reaction Not Reaching Thermodynamic Equilibrium	Use $\alpha$ -Halo Carbonyl Electrophiles or Increase Reaction Time/Temperature. Certain electrophiles, like $\alpha$ -halo esters, can participate in a reversible alkylation. Allowing the reaction to stir for longer or at a moderate temperature can facilitate equilibration from the kinetically formed N2-isomer to the more stable N1-isomer.[3][8][9]

- Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add the substituted 1H-indazole (1.0 equiv). Dissolve it in anhydrous THF (typically 0.1-0.2 M).
- Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise.

- **Stirring:** Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium salt.
- **Alkylation:** Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.2 equiv) dropwise to the suspension at room temperature. For less reactive electrophiles, the reaction may be gently heated (e.g., to 50 °C).[\[10\]](#)[\[13\]](#)
- **Monitoring:** Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[\[12\]](#)
- **Workup:** Carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous NH<sub>4</sub>Cl at 0 °C. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the N1-alkylated indazole.[\[12\]](#)

## Guide to Achieving High N2-Selectivity (The Kinetic Product)

Selectivity for the less stable N2-isomer requires conditions that either kinetically favor attack at this position or use steric hindrance to block N1.

Potential Cause	Recommended Solution & Scientific Rationale
Lack of Steric Bias	Utilize a C7-Substituted Indazole. If your synthetic route allows, install a sterically demanding or electron-withdrawing group (e.g., -NO <sub>2</sub> , -CO <sub>2</sub> Me) at the C7 position. This physically blocks the N1 position, forcing alkylation to occur at N2 with high selectivity, even under standard NaH/THF conditions.[2][3][4][7]
Unselective Reagents	Employ Mitsunobu Conditions. The Mitsunobu reaction (an alcohol, PPh <sub>3</sub> , and DIAD or DEAD) often shows a strong kinetic preference for the N2 position.[2][3] For some substrates, this can provide a 2.5:1 or greater ratio in favor of the N2 isomer.[8]
Standard Alkylation Conditions	Use an Acid-Catalyzed Reaction. For specific electrophiles, acid catalysis can provide excellent N2 selectivity. A notable example involves reacting the indazole with an alkyl 2,2,2-trichloroacetimidate in the presence of a catalytic acid. This method is highly selective for N2 with no observed N1 isomer formation.[11] Similarly, TfOH-catalyzed reactions with diazo compounds also favor N2.[2]
Arylation Instead of Alkylation	Use a Rh(II)-Catalyzed Protocol. For N2-arylation, transition metal catalysis offers modern solutions. Rh(II)-catalyzed reactions of indazoles with quinoid carbenes proceed with high N2 selectivity via a proposed nucleophilic addition followed by a 1,5-H shift.[16][17]

- Preparation: To a solution of the 1H-indazole (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh<sub>3</sub>, 1.5 equiv) in anhydrous THF, cool the mixture to 0 °C under an

inert atmosphere.

- Reagent Addition: Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise to the cooled solution. A color change and/or formation of a precipitate is often observed.
- Reaction: Allow the reaction to warm to room temperature and stir overnight, or until complete consumption of the starting material is observed by TLC or LC-MS.
- Workup: Concentrate the reaction mixture under reduced pressure.
- Purification: Purify the crude residue directly by flash column chromatography on silica gel. This is crucial as triphenylphosphine oxide is a major byproduct. The N2 and any minor N1 isomers can then be separated.

## Issue 2: Low Yield or Incomplete Reaction

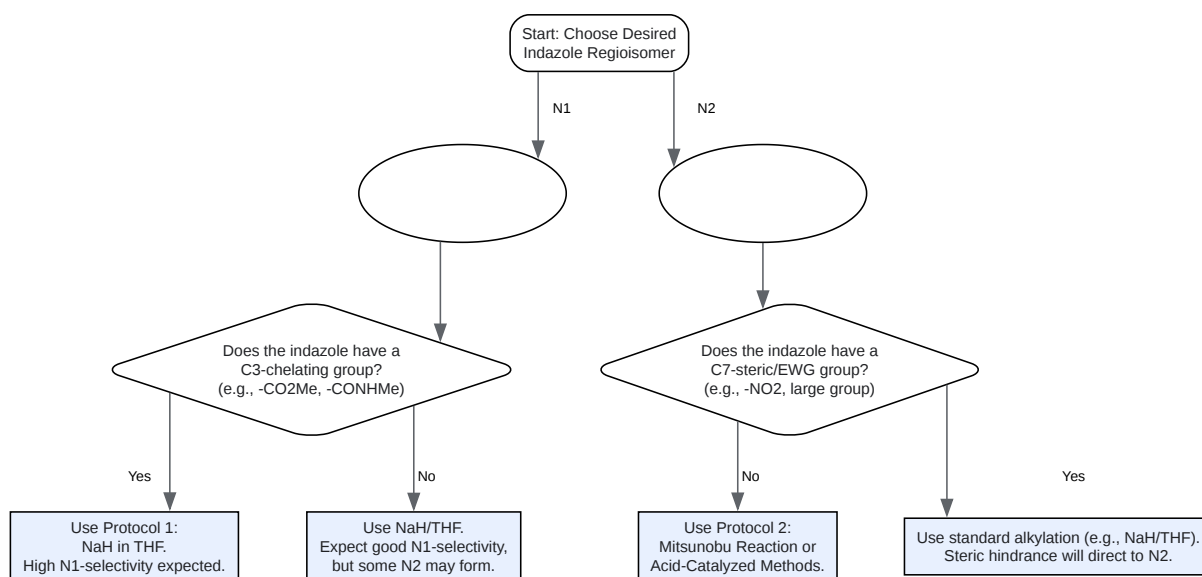
Problem: "My indazole alkylation reaction is giving a low yield or is not going to completion, regardless of the N1/N2 ratio."[\[12\]](#)[\[13\]](#)

Potential Cause	Troubleshooting Step & Rationale
Incomplete Deprotonation	The base may be too weak or deactivated. Weak bases like $K_2CO_3$ can be ineffective in non-polar solvents like THF. <sup>[12]</sup> Solution: Ensure you are using a sufficiently strong base like NaH. Use fresh, high-quality NaH and ensure your solvent is rigorously anhydrous.
Poor Nucleophilicity	The indazole anion's reactivity is solvent-dependent. In THF, the $Na^+$ cation is closely associated, which aids N1-selectivity but can reduce overall nucleophilicity. Solution: If yield is the primary issue and selectivity is secondary, switching to a more polar aprotic solvent like DMF can increase the reactivity of the "naked" anion, though this often sacrifices regioselectivity. <sup>[13]</sup>
Reagent Decomposition	The alkylating agent or the indazole anion may be unstable under the reaction conditions (e.g., high heat). Solution: Monitor the reaction at different time points by TLC/LC-MS to check for the appearance of degradation byproducts. Consider running the reaction at a lower temperature for a longer duration.
Steric Hindrance	A bulky electrophile or a sterically congested indazole can lead to a sluggish reaction. <sup>[13]</sup> Solution: Increase the reaction temperature or switch to a more reactive electrophile (e.g., use an alkyl tosylate or triflate instead of a bromide). <sup>[13]</sup>

## PART 3: Visual Guides & Data Summary

### Decision Workflow for Regioselective Indazole Alkylation

This diagram outlines the decision-making process for selecting the appropriate reaction conditions based on the desired regioisomeric product and the nature of the indazole substrate.

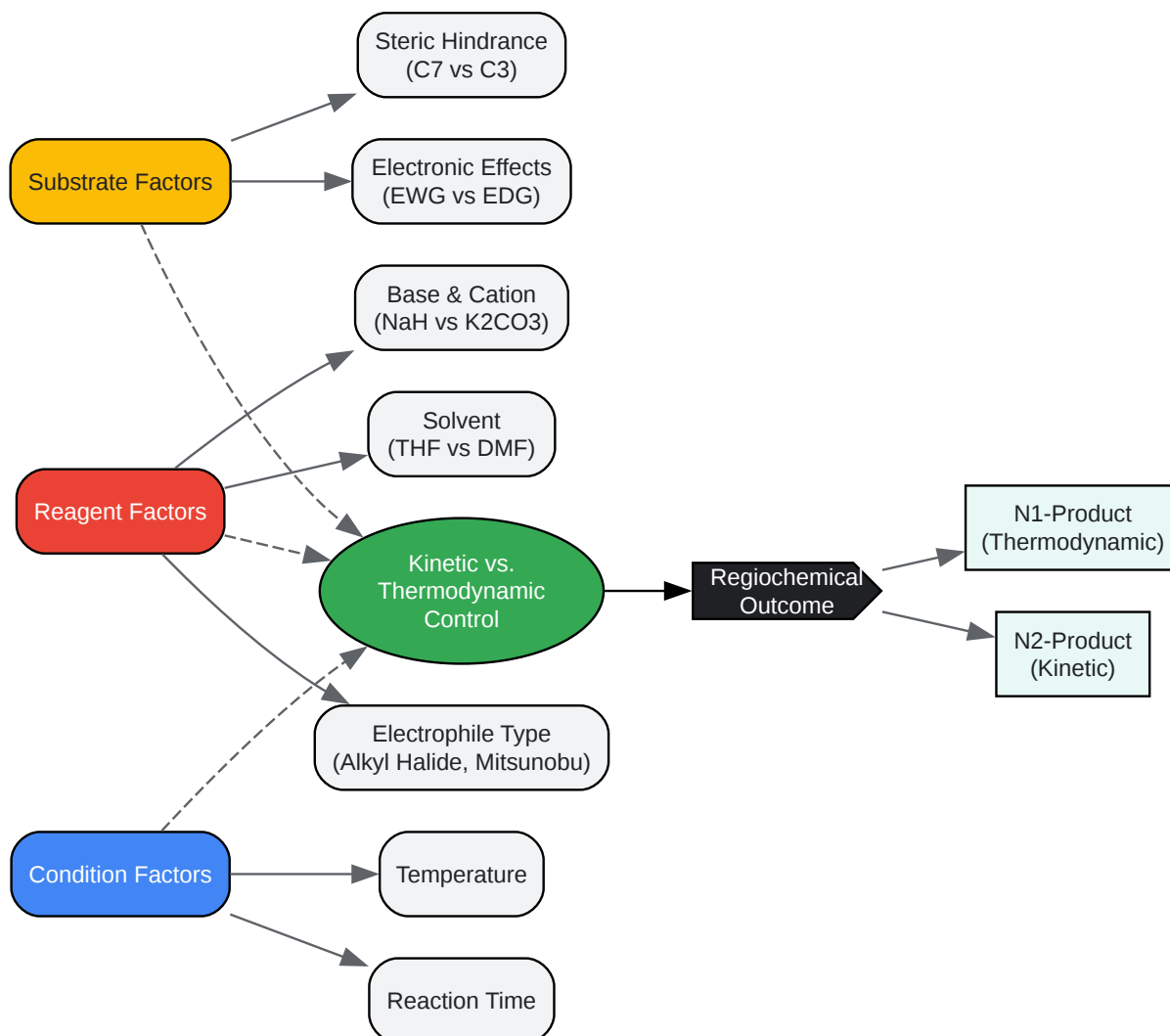


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Caption: Decision workflow for selecting an N-alkylation protocol.

## Key Factors Influencing Regioselectivity

This diagram illustrates the interplay of factors that determine the N1/N2 product ratio.



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Caption: Interplay of factors governing N-functionalization outcome.

## Data Summary: Effect of Conditions on N1:N2 Regioselectivity

The following table summarizes experimental data for the n-pentyl bromination of various C3-substituted indazoles, highlighting the dramatic effect of the base/solvent system on the product ratio.[7]

Entry	C3-Substituent	Conditions A (NaH in THF) N1:N2 Ratio	Conditions B (Cs <sub>2</sub> CO <sub>3</sub> in DMF) N1:N2 Ratio
1	-H	2.3 : 1	4.6 : 1
2	-Ph	7.8 : 1	14 : 1
3	-Br	5.9 : 1	7.5 : 1
4	-NO <sub>2</sub>	83 : 1	6.4 : 1
5	-CHO	16 : 1	9.8 : 1
6	-CO <sub>2</sub> Me	>99 : 1	19 : 1
7	-CONHMe	>99 : 1	>99 : 1
8	-C(CH <sub>3</sub> ) <sub>3</sub> (tert-Butyl)	>99 : 1	>99 : 1

Data adapted from Alam et al., Beilstein J. Org. Chem. 2021, 17, 1939–1951.[7] This data clearly demonstrates the superior N1-directing effect of NaH in THF, especially for indazoles with C3-substituents capable of chelation (Entries 6-8).

## References

- Alam, M. S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [\[Link\]](#)
- Alam, M. S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [\[Link\]](#)
- Request PDF. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [\[Link\]](#)
- Sarkar, S., et al. (2024). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. Chemical Communications. [\[Link\]](#)

- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [\[Link\]](#)
- Sarkar, S., et al. (2024). Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift. RSC Publishing. [\[Link\]](#)
- Alam, M. S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [\[Link\]](#)
- Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. [\[Link\]](#)
- Zucco, P. A., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed. [\[Link\]](#)
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [\[Link\]](#)
- Alam, M. S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [\[Link\]](#)
- Li, G., Wu, J., & Xia, Z. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications. [\[Link\]](#)
- Alam, M. S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [\[Link\]](#)
- G.B. Boursalian, W.R. Gutekunst, B.F. Baran. (n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. University of Regensburg. [\[Link\]](#)
- Rej, S., et al. (2020). A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. PMC. [\[Link\]](#)

- Wu, H., et al. (2022). Experimental and Computational Study of the Properties of Imidazole Compounds with Branched and Cycloalkyl Substituents. MDPI. [\[Link\]](#)
- ResearchGate. (n.d.). Alkylating reagent effects on N-1/N-2 regioselectivity. [\[Link\]](#)
- Li, G., Wu, J., & Xia, Z. (2025). Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. PubMed. [\[Link\]](#)
- Alam, M. S., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Archives. [\[Link\]](#)
- Lu, P., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [\[Link\]](#)
- ResearchGate. (n.d.). Direct Catalytic Functionalization of Indazole Derivatives. [\[Link\]](#)
- Sarkar, S., et al. (2024). Rh(II)-Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. [\[Link\]](#)
- Kumar, S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [\[Link\]](#)
- Hunt, J. T., & Tanke, R. S. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Figshare. [\[Link\]](#)
- Szostak, M., & Szostak, K. (2022). Recent Progress Concerning the N-Arylation of Indoles. PMC. [\[Link\]](#)
- Gutsul, E. I., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. PMC. [\[Link\]](#)
- Zucco, P. A., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. [\[Link\]](#)
- Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [\[Link\]](#)

- ResearchGate. (n.d.). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [[Link](#)]

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- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 4. [research.ucc.ie](https://research.ucc.ie) [[research.ucc.ie](https://research.ucc.ie)]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 6. [rsc.org](https://rsc.org) [[rsc.org](https://rsc.org)]
- 7. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [[beilstein-journals.org](https://beilstein-journals.org)]
- 9. [d-nb.info](https://d-nb.info) [[d-nb.info](https://d-nb.info)]
- 10. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. [wuxibiology.com](https://wuxibiology.com) [[wuxibiology.com](https://wuxibiology.com)]
- 12. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 13. [pdf.benchchem.com](https://pdf.benchchem.com) [[pdf.benchchem.com](https://pdf.benchchem.com)]
- 14. [researchgate.net](https://researchgate.net) [[researchgate.net](https://researchgate.net)]
- 15. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [[beilstein-journals.org](https://beilstein-journals.org)]

- 16. Rh(ii)-catalysed N2-selective arylation of benzotriazoles and indazoles using quinoid carbenes via 1,5-H shift - Chemical Communications (RSC Publishing) [[pubs.rsc.org](https://pubs.rsc.org)]
- 17. [chemrxiv.org](https://chemrxiv.org) [[chemrxiv.org](https://chemrxiv.org)]
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